molecular formula C15H13F2N3 B4539177 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine

7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B4539177
M. Wt: 273.28 g/mol
InChI Key: UTKBHASIRAUAJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions, cyclization, and functionalization strategies. For example, a synthesis route for a related compound involved condensation of dimethylamine with an acid derivative, prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate through cyclization and saponification processes (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as crystal X-ray diffraction. This analysis reveals the planarity of the pyrazolo[1,5-a]pyrimidine ring system and its angular relationship with attached phenyl groups, which can significantly influence the compound's chemical reactivity and biological activity (Ju et al., 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including N-alkylation, S_NAr reactions, and Suzuki cross-coupling, leading to a wide array of derivatives with diverse functional groups (Jismy et al., 2020). These reactions are pivotal for tailoring the chemical properties of these compounds for specific applications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure. These properties are crucial for the compound's application in various fields, including material science and pharmaceuticals. The crystal structure analysis provides insights into the compound's intermolecular interactions and stability (Portilla et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to participate in specific chemical reactions, are defined by the functional groups present in the pyrazolo[1,5-a]pyrimidine core and its substituents. These properties are essential for the compound's effectiveness as a reactant or a potential therapeutic agent (Buriol et al., 2013).

properties

IUPAC Name

7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3/c1-2-10-3-5-11(6-4-10)12-9-13(15(16)17)20-14(19-12)7-8-18-20/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKBHASIRAUAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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